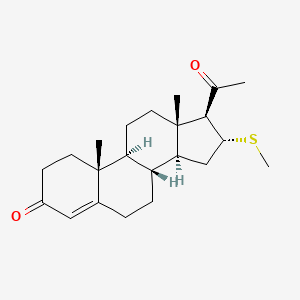
16alpha-(Methylthio)progesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnane, which is a core structure in many biologically active steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The introduction of the methylsulfanyl group at the 16th position can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a methylsulfanyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,20-dione positions, to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the 3,20-dione groups to hydroxyl groups, forming diols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted steroids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione can be used as a starting material for the synthesis of other complex steroidal compounds.
Biology
In biological research, this compound might be used to study the effects of steroid derivatives on cellular processes and receptor interactions.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or hormone-regulating properties.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione would depend on its interaction with specific molecular targets, such as steroid receptors. The compound might exert its effects by binding to these receptors and modulating gene expression or enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione: A similar compound with a different substituent at the 16th position.
Pregn-4-ene-3,20-dione: The parent compound without the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group at the 16th position can significantly alter the compound’s biological activity and chemical reactivity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
3136-93-4 |
|---|---|
Fórmula molecular |
C22H32O2S |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13-dimethyl-16-methylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2S/c1-13(23)20-19(25-4)12-18-16-6-5-14-11-15(24)7-9-21(14,2)17(16)8-10-22(18,20)3/h11,16-20H,5-10,12H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+/m1/s1 |
Clave InChI |
MTOGCFGVYHTEAT-QQYXXPEKSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)SC |
SMILES canónico |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


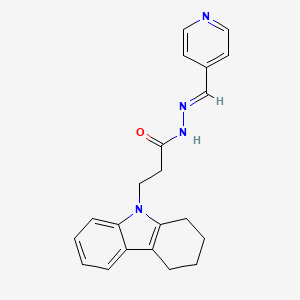
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013796.png)
![ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013802.png)
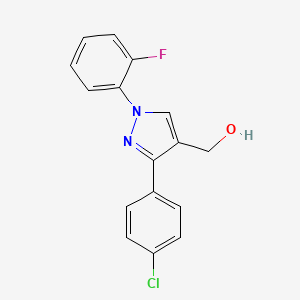

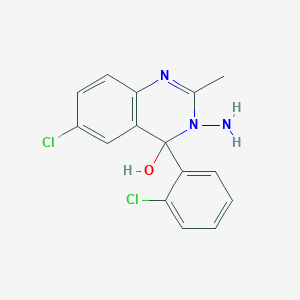
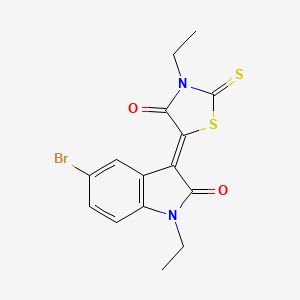

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)


![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
